Cas no 1226429-11-3 (N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide)
![N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1226429-11-3x500.png)
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-[benzenesulfonyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]thiophene-2-carboxamide
- N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
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- インチ: 1S/C19H16ClFN2O3S2/c1-23(28(25,26)14-5-3-2-4-6-14)17-9-10-27-18(17)19(24)22-12-13-7-8-16(21)15(20)11-13/h2-11H,12H2,1H3,(H,22,24)
- InChIKey: HQEXZZNIGNVHOP-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2=CC=C(F)C(Cl)=C2)=O)SC=CC=1N(S(C1=CC=CC=C1)(=O)=O)C
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-5845-5mg |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-3mg |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-1mg |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-10μmol |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-2mg |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-5μmol |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-10mg |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-20μmol |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-4mg |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3398-5845-20mg |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
1226429-11-3 | 20mg |
$99.0 | 2023-09-10 |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamideに関する追加情報
N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 1226429-11-3, known as N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiophene ring, a sulfonamide group, and a substituted phenyl group. The combination of these functional groups makes it a versatile molecule with unique chemical and biological properties.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery due to their ability to interact with various biological targets. The thiophene ring in this compound serves as a key structural element, contributing to its stability and reactivity. The presence of the sulfonamide group further enhances its pharmacokinetic properties, making it a promising candidate for therapeutic applications. Additionally, the 3-chloro-4-fluorophenyl group introduces electronic and steric effects that can modulate the compound's activity.
One of the most intriguing aspects of this compound is its potential in the development of novel pharmaceutical agents. Researchers have explored its ability to inhibit specific enzymes and receptors, which could lead to innovative treatments for diseases such as cancer and inflammation. For instance, studies have shown that the sulfonamide moiety can act as a bioisostere for carboxylic acids, enabling the design of more potent and selective inhibitors.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the thiophene ring, the introduction of the sulfonamide group, and the substitution of the phenyl ring with chlorine and fluorine atoms. These steps are critical in ensuring the compound's purity and stability, which are essential for its intended applications.
In terms of biological activity, this compound has shown remarkable results in preclinical studies. Its ability to modulate cellular signaling pathways has made it a focal point in cancer research. For example, studies have demonstrated that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Furthermore, its anti-inflammatory properties have been attributed to its ability to suppress pro-inflammatory cytokines.
The structural versatility of this compound also makes it an attractive candidate for material science applications. The thiophene ring's aromaticity and conjugation properties can be exploited in the development of advanced materials such as organic semiconductors and conductive polymers. This dual functionality underscores its importance as both a pharmaceutical and materials science research tool.
Looking ahead, ongoing research is focused on optimizing this compound's bioavailability and efficacy. Scientists are exploring various strategies, including prodrug design and targeted drug delivery systems, to enhance its therapeutic potential. Additionally, efforts are being made to understand its mechanism of action at a molecular level, which could pave the way for the discovery of new drug targets.
In conclusion, N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide represents a cutting-edge advancement in chemical synthesis and drug discovery. Its unique structure and diverse functional groups make it a valuable asset in both academic research and industrial applications. As research continues to unfold, this compound is expected to play a pivotal role in shaping future innovations in medicine and materials science.
1226429-11-3 (N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide) 関連製品
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